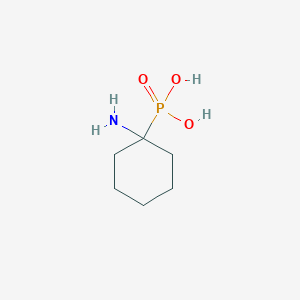![molecular formula C13H14N2O3 B1595892 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)- CAS No. 57980-07-1](/img/structure/B1595892.png)
2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
Vue d'ensemble
Description
- The 2H-pyrano[2,3-b]pyridin-2-one ring is a structural motif found in natural products and serves as a strategic intermediate in constructing various compounds.
- The literature on 2H-pyrans is relatively scarce due to their instability, but their benzo derivatives (such as 2H-chromenes) are stable and biologically active.
Synthesis Analysis
- Recent advances in synthetic methods have enabled access to 2H-pyrans, excluding 2H-chromenes.
- Notably, 2H-pyrans undergo spontaneous valence isomerization to 1-oxatrienes through reversible oxa-6π-electrocyclization.
Molecular Structure Analysis
- The molecular formula of “2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-” is C13H14N2O3 with a molecular weight of 246.26 g/mol.
Chemical Reactions Analysis
- The compound can undergo valence isomerization to 1-oxatrienes.
- The presence of spatially adjacent active methylene, nitrile, and hydroxyl groups influences intramolecular cyclization reactions.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties are not provided in the available data.
Applications De Recherche Scientifique
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
- Method : Various synthetic methods have been reported to access 2H-Pyrans .
- Results : Despite their importance, the literature on 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Synthesis of Pyrano[2,3-b]pyridine Derivatives
- Field : Environmental Chemistry
- Application : Pyranopyridine derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial .
- Method : A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile .
- Results : The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .
-
PARP-1 Inhibitors
- Field : Medicinal Chemistry
- Application : Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Method : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .
- Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
-
Synthesis of 2-imino-2H-Pyrano[3,2-c]pyridin-5(6H)-ones Derivatives
- Field : Fluorescent Chemistry
- Application : The heterocyclic 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives were prepared successfully .
- Method : Two methods were used to synthesize the derivatives, one involving two steps and the other a one-pot synthesis .
- Results : The derivatives were prepared successfully with high yield (40–85%) .
-
Synthesis of Functionalized Benzo[h]pyrano[2,3-b]quinolines and Pyrano[2,3-b]quinoline Derivatives
- Field : Organic Chemistry
- Application : The synthesis of functionalized benzo[h]pyrano[2,3-b]quinolines and pyrano[2,3-b]quinoline derivatives has been achieved .
- Method : A convenient, one-pot, three-component reaction of (2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde), and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with the active methylene compounds such as (benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), during the two processes of C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) .
- Results : The derivatives were synthesized in excellent yields (65–98%) .
-
Synthesis of 7-Amino-2,4-Dioxo-5-(Thiophen-2-yl)-2,3,4,5-Tetrahydro-1H-Pyrano[2,3-d]pyrimidine-6-Carbonitrile Derivatives
- Field : Organic Chemistry
- Application : The synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives has been achieved .
- Method : A mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile (1) (0.78 g, 25 mmol) and 2,4 dinitrophenylhydrazine (0.49 g, 25 mmol) in 1,4-dioxane (30 ml) was refluxed in water bathe for 3 h, cooled, filtered off, dried and recrystallized from methanol to give 3 .
- Results : The derivatives were synthesized successfully .
Safety And Hazards
- The product is not intended for human or veterinary use and is for research purposes only.
Orientations Futures
- Further research could explore the compound’s biological activities, stability, and potential applications.
Please note that some sections lack detailed information due to limitations in the available data. For a comprehensive analysis, additional research would be necessary. If you have any specific questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-8-12(16)18-13-10(9)2-3-11(14-13)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFUCYBDDPFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=N2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069215 | |
| Record name | 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one | |
CAS RN |
57980-07-1 | |
| Record name | 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57980-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057980071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)






